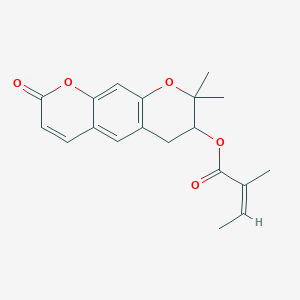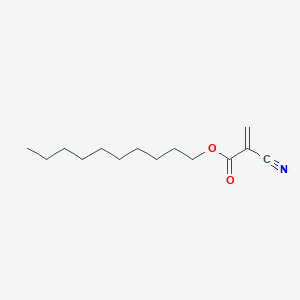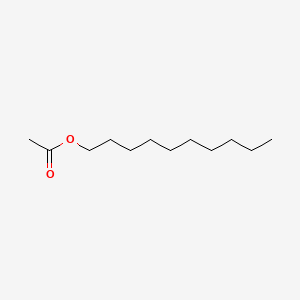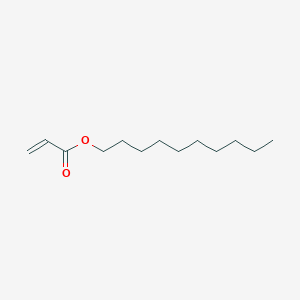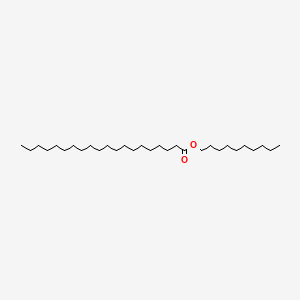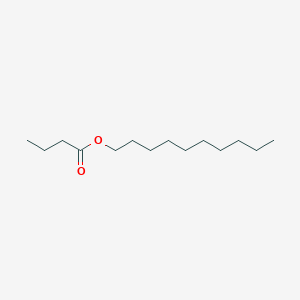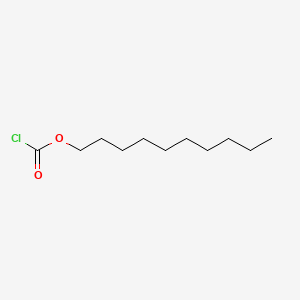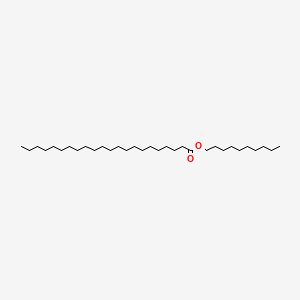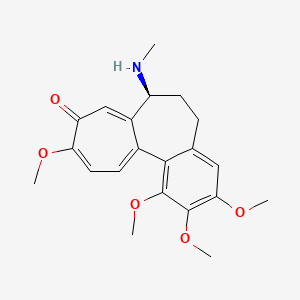
Demecolcin
Übersicht
Beschreibung
Demecolcine, also known as colcemid, is a synthetic derivative of the natural alkaloid colchicine. It is primarily used in scientific research and medicine due to its ability to depolymerize microtubules, thereby inhibiting cell division. This compound is less toxic than colchicine and is often utilized in chemotherapy and cytogenetic studies .
Wissenschaftliche Forschungsanwendungen
Demecolcin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Dynamik von Mikrotubuli und ihre Rolle in der Zellteilung zu untersuchen.
Biologie: this compound wird in der Karyotypisierung und Zellzyklusforschung eingesetzt, um Zellen in der Metaphase anzuhalten.
Medizin: Es wird in der Chemotherapie eingesetzt, um die Ergebnisse der Krebsbestrahlung zu verbessern, indem Tumorzellen in der strahlenempfindlichen Phase des Zellzyklus synchronisiert werden.
Industrie: this compound wird bei der Herstellung von Hybridomen zur Produktion von monoklonalen Antikörpern verwendet
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Tubulin bindet, einem Protein, das Mikrotubuli bildet. Diese Bindung hemmt die Polymerisation von Mikrotubuli, verhindert die Bildung der mitotischen Spindel und stoppt Zellen in der Metaphase. Bei niedrigen Konzentrationen unterdrückt this compound die Mikrotubuli-Dynamik, während es bei höheren Konzentrationen die Mikrotubuli-Ablösung vom Mikrotubuli-Organisationszentrum fördert .
Ähnliche Verbindungen:
Colchicin: Ein natürliches Alkaloid mit ähnlichen Mikrotubuli-depolymerisierenden Eigenschaften, aber höherer Toxizität.
Vinblastin: Ein weiteres Mikrotubuli-depolymerisierendes Mittel, das in der Chemotherapie eingesetzt wird.
Vincristin: Ähnlich wie Vinblastin, wird zur Krebsbehandlung eingesetzt.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner geringeren Toxizität im Vergleich zu Colchicin und seiner Fähigkeit, schneller an Tubulin zu binden. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen .
Wirkmechanismus
Target of Action
Demecolcine primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .
Mode of Action
Demecolcine acts by two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
Demecolcine affects the normal functioning of microtubules, which are integral to the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, demecolcine arrests cells in metaphase, a stage of mitosis . This disruption can lead to aneuploidy, a condition where cells have an abnormal number of chromosomes .
Pharmacokinetics
It is known that the compound is less toxic than its natural alkaloid counterpart, colchicine . This suggests that it may have a different absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability.
Result of Action
The primary result of Demecolcine’s action is the disruption of normal cell division. By inhibiting spindle formation, it arrests cells in metaphase . This can be used to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle . In research settings, it is used to induce aneuploidy or cause DNA fragmentation of chromosomes in micronuclei .
Action Environment
The action of Demecolcine can be influenced by various environmental factors. For instance, the concentration of the drug can affect its mode of action, with different effects observed at low and high concentrations . .
Safety and Hazards
Colcemid is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of exposure, immediate medical attention is required .
Zukünftige Richtungen
Colcemid has been used in cancer research and for the treatment of inflammatory disorders . Recent studies have focused on the initial microtubule dysfunctions caused by nanomolar concentrations of colcemid . Future research may focus on understanding the less severe precursor perturbations compared to the established antimitotic effects of microtubule-interacting drugs .
Biochemische Analyse
Biochemical Properties
Demecolcine depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . During cell division, demecolcine inhibits mitosis at metaphase by inhibiting spindle formation . It acts by two distinct mechanisms. At very low concentration, it binds to the microtubule plus end to suppress microtubule dynamics . At higher concentration, demecolcine can promote microtubule detachment from the microtubule organizing center .
Cellular Effects
Demecolcine has a significant impact on various types of cells and cellular processes. It influences cell function by affecting the cell division process. By inhibiting spindle formation, it arrests cells in metaphase, which allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase .
Molecular Mechanism
Demecolcine acts as a microtubule-depolymerizing drug. At very low concentrations, it binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, demecolcine promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .
Temporal Effects in Laboratory Settings
The effects of Demecolcine change over time in laboratory settings. It has been observed that the cytotoxicity of the cells seems to correlate better with microtubule detachment . Lower concentrations affect microtubule dynamics and cell migration .
Dosage Effects in Animal Models
The effects of Demecolcine vary with different dosages in animal models
Metabolic Pathways
Demecolcine is involved in the biosynthetic pathway where a series of specialized metabolic enzymes collectively convert 1-phenethyl-isoquinoline, a compound produced early in the biosynthetic pathway, to N-formyl-demecolcine .
Subcellular Localization
The subcellular localization of Demecolcine varies in a cell cycle-dependent manner . During interphase, Demecolcine is distributed throughout the cell and it accumulates at various positions in different stages .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Demecolcin wird aus Colchicin synthetisiert, indem die Acetylgruppe an der Aminogruppe durch eine Methylgruppe ersetzt wird. Der Prozess umfasst mehrere Schritte, darunter Methylierung und Reinigung .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch eine Reihe von chemischen Reaktionen hergestellt, die eine hohe Reinheit und Ausbeute gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Methylierung von Colchicin zu erleichtern .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln und so seine chemischen Eigenschaften verändern.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Demecolcinoxid führen, während Reduktion Demecolcinalkohol erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Colchicine: A natural alkaloid with similar microtubule-depolymerizing properties but higher toxicity.
Vinblastine: Another microtubule-depolymerizing agent used in chemotherapy.
Vincristine: Similar to vinblastine, used in cancer treatment.
Uniqueness: Demecolcine is unique due to its lower toxicity compared to colchicine and its ability to bind to tubulin more rapidly. This makes it a valuable tool in both research and clinical settings .
Eigenschaften
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020342 | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Demecolcine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
477-30-5 | |
| Record name | Demecolcine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demecolcine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demecolcine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demecolcine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECOLCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Colcemid and how does it interact with this target?
A1: Colcemid primarily targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and promoting their disassembly [, , , , ].
Q2: What are the downstream consequences of Colcemid's interaction with microtubules?
A2: By disrupting microtubule dynamics, Colcemid interferes with several cellular processes:
- Mitotic Arrest: Colcemid disrupts the formation of the mitotic spindle, a structure composed of microtubules crucial for chromosome segregation during cell division. This leads to metaphase arrest, blocking cells in this stage of mitosis [, , , , ].
- Changes in Cell Morphology: Colcemid treatment can induce various morphological alterations in different cell types, including rounding up of cells, formation of membrane projections, and altered spreading patterns [, , , , ].
- Apoptosis Induction: Prolonged exposure to Colcemid can trigger apoptosis, a programmed cell death pathway, in certain cell types [, ].
- Effects on Intracellular Transport: Microtubules serve as tracks for intracellular transport. Colcemid disrupts this process, impacting the movement of organelles and molecules within the cell [, ].
Q3: What is the molecular formula and weight of Colcemid?
A3: Colcemid (Demecolcine) has the molecular formula C21H25NO5 and a molecular weight of 371.42 g/mol.
Q4: Is there any spectroscopic data available for Colcemid?
A4: While the provided research articles don't delve into detailed spectroscopic data, fluorescently labeled Colcemid analogs, like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)--Colcemid (NBD-Colcemid), have been used in studies to investigate its binding interactions with proteins [].
Q5: How is Colcemid utilized in biological research?
A5: Colcemid is a valuable tool in various research areas:
- Cell Cycle Studies: Its ability to arrest cells in metaphase makes it useful for synchronizing cell populations, facilitating studies on cell cycle progression and regulation [, , ].
- Chromosome Analysis: Colcemid treatment is routinely used in karyotyping procedures to condense chromosomes, allowing for their visualization and analysis for genetic abnormalities [, , ].
- Cytoskeletal Research: Studying the effects of Colcemid on cells helps elucidate the roles of microtubules in diverse cellular processes, including cell division, morphology, and intracellular transport [, , , ].
- Cancer Research: Colcemid's anti-mitotic properties have led to its investigation as a potential anti-cancer agent. Understanding its mechanisms of action and resistance is crucial for developing more effective therapies [, , ].
Q6: Are there any therapeutic applications of Colcemid?
A6: Yes, Colcemid has been used in clinical settings for specific purposes:
Q7: What are the potential toxic effects associated with Colcemid?
A7: Colcemid, like other microtubule-disrupting agents, can exhibit toxicity, especially at higher doses or with prolonged exposure. Common side effects include:
Q8: What are the future research directions for Colcemid?
A8:
- Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying resistance to Colcemid and other microtubule-targeting agents to overcome drug resistance in cancer treatment [].
- Developing Safer Analogs: Exploring the structure-activity relationship of Colcemid can lead to the development of analogs with improved efficacy and reduced toxicity [, ].
- Targeted Drug Delivery: Strategies to deliver Colcemid specifically to cancer cells could enhance its therapeutic index and minimize systemic side effects [].
- Combination Therapies: Investigating the synergistic effects of Colcemid with other anti-cancer agents could potentially improve treatment outcomes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




